molecular formula C6H6N2O3 B2362313 2-(Pyrimidin-2-yloxy)acetic acid CAS No. 328084-05-5

2-(Pyrimidin-2-yloxy)acetic acid

Cat. No.: B2362313
CAS No.: 328084-05-5
M. Wt: 154.125
InChI Key: UYLACHNUJGRAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrimidin-2-yloxy)acetic acid is a heterocyclic compound that features a pyrimidine ring attached to an acetic acid moiety through an oxygen atom. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yloxy)acetic acid typically involves the reaction of pyrimidine derivatives with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yloxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Pyrimidin-2-yloxy)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-2-yloxy)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the oxygen atom on the pyrimidine ring can affect the compound’s ability to interact with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

2-pyrimidin-2-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5(10)4-11-6-7-2-1-3-8-6/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLACHNUJGRAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-pyrimidinyloxyacetate (1.4 g) was dissolved in ethanol (10 ml). Sodium hydroxide (2M aq) was added and the mixture was stirred for 64 h. The solvent was evaporated and the residue was dissolved in water, filtered and the acidified with concentrated hydrochloric acid. The resulting precipitate was collected and dried to give the subtitle compound (0.698 g).
Name
Ethyl 2-pyrimidinyloxyacetate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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